1-Ethoxy-4-fluoro-2-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-4-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEGCPXWRHMZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethoxy-4-fluoro-2-methylbenzene for Advanced Research and Development
This guide provides a comprehensive technical overview of 1-Ethoxy-4-fluoro-2-methylbenzene, a fluorinated aromatic compound of increasing interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and potential applications, with a focus on providing actionable insights for laboratory and developmental contexts.
Section 1: Chemical Identity and Properties
CAS Number and Synonyms
The definitive Chemical Abstracts Service (CAS) number for this compound is 1691815-54-9 . Due to IUPAC nomenclature rules, it is also commonly referred to as 2-Ethoxy-4-fluoro-1-methylbenzene . For clarity and comprehensive database searching, both names should be considered.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1691815-54-9 |
| IUPAC Name | 1-Ethoxy-4-fluoro-2-methylbenzene |
| Synonym | 2-Ethoxy-4-fluoro-1-methylbenzene |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
Physicochemical Properties
While extensive peer-reviewed data on the specific physicochemical properties of 1-Ethoxy-4-fluoro-2-methylbenzene are not widely published, estimations based on its structure and data from similar compounds suggest the properties outlined in Table 2. These values should be considered as approximations for research and handling purposes.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Source/Method |
| Boiling Point | ~180-190 °C | Extrapolation from similar structures |
| Density | ~1.05 g/cm³ | Structural analogy |
| LogP | ~3.2 | Computational prediction |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic ethers |
The introduction of a fluorine atom and an ethoxy group to the toluene scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group via the inductive effect, while the ethoxy group is an electron-donating group through resonance. This electronic interplay can be leveraged in the design of new molecules.
Section 2: Synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene
The most logical and widely applicable synthetic route to 1-Ethoxy-4-fluoro-2-methylbenzene is the Williamson ether synthesis . This venerable yet reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds via the O-ethylation of 4-fluoro-2-methylphenol.
Causality of the Synthetic Approach
The Williamson ether synthesis is the preferred method due to the ready availability of the starting materials, 4-fluoro-2-methylphenol and an ethylating agent, and the high efficiency of the S(_N)2 reaction mechanism in forming the ether linkage. The phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base, forming a potent nucleophile that readily attacks the electrophilic ethyl group.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol provides a self-validating system for the synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene.
Materials:
-
4-Fluoro-2-methylphenol (CAS 452-72-2)
-
Iodoethane (or Bromoethane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (or Dimethylformamide - DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methylphenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone (or DMF) to dissolve the phenol, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Ethylating Agent Addition: To the stirring suspension, add iodoethane (or bromoethane) (1.2 - 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted phenol. Follow with a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-Ethoxy-4-fluoro-2-methylbenzene can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.
Caption: Williamson Ether Synthesis Workflow for 1-Ethoxy-4-fluoro-2-methylbenzene.
Section 3: Applications in Drug Discovery and Development
Fluorinated organic compounds are of paramount importance in modern medicinal chemistry. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.
Role as a Key Building Block
1-Ethoxy-4-fluoro-2-methylbenzene serves as a valuable intermediate in the synthesis of more complex molecules. Its precursor, 4-fluoro-2-methylphenol, is a known building block for active pharmaceutical ingredients (APIs), particularly in the development of selective receptor tyrosine kinase inhibitors. The ethoxy group in 1-Ethoxy-4-fluoro-2-methylbenzene can further modulate the lipophilicity and steric profile of derivative compounds, making it an attractive scaffold for library synthesis in lead optimization campaigns.
Logical Pathway in Medicinal Chemistry
The logical flow for the application of 1-Ethoxy-4-fluoro-2-methylbenzene in a drug discovery program would typically involve its use as a starting material for further functionalization. The aromatic ring can be subjected to various electrophilic substitution reactions, or the methyl group can be functionalized to introduce additional diversity.
Caption: Application of 1-Ethoxy-4-fluoro-2-methylbenzene in a Drug Discovery Workflow.
Section 4: Conclusion
1-Ethoxy-4-fluoro-2-methylbenzene is a versatile fluorinated aromatic intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction makes it an accessible building block for research and development. The strategic incorporation of fluorine and an ethoxy group provides a valuable scaffold for the design and synthesis of novel bioactive molecules, particularly in the pursuit of new therapeutics. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this compound in their work.
References
Safety Data Sheet (SDS) and handling precautions for 1-Ethoxy-4-fluoro-2-methylbenzene
An In-depth Technical Guide to the Safe Handling of 1-Ethoxy-4-fluoro-2-methylbenzene
Authored by: Your Senior Application Scientist
Introduction
1-Ethoxy-4-fluoro-2-methylbenzene is a fluorinated aromatic ether, a class of compounds increasingly utilized in the development of novel pharmaceuticals, agrochemicals, and materials science applications. Its unique substitution pattern can impart desirable properties such as altered metabolic stability, binding affinity, and lipophilicity. However, as with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the critical safety data and handling precautions for 1-Ethoxy-4-fluoro-2-methylbenzene, synthesized from available Safety Data Sheets (SDS) and general chemical safety principles.
Physicochemical and Toxicological Profile
Known Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C9H11FO | Inferred from name |
| Molecular Weight | 154.18 g/mol | Calculated |
Note: Detailed experimental data on properties like boiling point, melting point, and flash point for this specific isomer are not consistently available. Therefore, it should be handled as a potentially flammable liquid with unknown volatility.
The lack of extensive toxicological data necessitates a conservative approach to handling. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Given its aromatic nature and the presence of a fluorine substituent, potential for skin irritation and systemic effects upon absorption cannot be ruled out. Fluorinated organic compounds can exhibit a wide range of toxicities, and some have been associated with developmental or other systemic effects.[1][2] Therefore, minimizing all routes of exposure is the guiding principle for safe handling.
Hazard Identification and Classification
While a specific GHS classification for 1-Ethoxy-4-fluoro-2-methylbenzene is not universally established, based on data for similar aromatic ethers and fluorinated compounds, it should be handled as a substance with the following potential hazards:
-
Flammable Liquid: Many organic ethers are flammable and their vapors can form explosive mixtures with air.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5][6]
-
Skin and Eye Irritant: Direct contact may cause skin irritation.[7] Causes serious eye irritation.[7]
-
Harmful if Swallowed or Inhaled: May be harmful if swallowed.[3] Inhalation of vapors or mists may cause respiratory irritation.[8]
Risk Assessment Workflow
A thorough risk assessment is mandatory before commencing any work with 1-Ethoxy-4-fluoro-2-methylbenzene. The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment workflow for 1-Ethoxy-4-fluoro-2-methylbenzene.
Safe Handling and Storage
Engineering Controls
The primary line of defense against exposure is the use of robust engineering controls.
-
Ventilation: All manipulations of 1-Ethoxy-4-fluoro-2-methylbenzene should be conducted in a well-ventilated area.[3] For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.
-
Ignition Sources: Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3][4][5][6] Use explosion-proof electrical and ventilating equipment.[3][5]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent dermal and eye exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[9] | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Gloves must be inspected before use and disposed of properly.[9][10] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If ventilation is inadequate or in case of a large spill, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of vapors. |
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4][5]
-
Conditions: Store in a cool, well-ventilated area away from heat and sources of ignition.[3][4][5]
-
Incompatibilities: Keep away from oxidizing agents.[3]
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[11] If skin irritation persists, seek medical attention.[11][12]
-
Inhalation: Move the exposed person to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration.[9][11] Get medical attention if symptoms occur.[3][11][12]
-
Ingestion: Do NOT induce vomiting.[4][9] Clean mouth with water and drink plenty of water afterwards.[3] Call a physician or poison control center immediately.[9]
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the area.[5][9]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3][13]
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[3][12][14] Use non-sparking tools.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][9]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9][15]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[3][14] Do not dispose of down the drain.[5][14] Waste material should be collected in a designated, labeled, and sealed container for disposal by a licensed hazardous waste disposal company.
Conclusion
1-Ethoxy-4-fluoro-2-methylbenzene is a valuable research chemical, but its safe use hinges on a proactive and informed approach to safety. The lack of comprehensive toxicological data necessitates that it be handled with the utmost care, treating it as a substance with significant potential hazards. By adhering to the principles of good laboratory practice, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
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Solubility of 1-Ethoxy-4-fluoro-2-methylbenzene in organic solvents
An In-depth Technical Guide to the Predicted Solubility and Experimental Determination of 1-Ethoxy-4-fluoro-2-methylbenzene in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Ethoxy-4-fluoro-2-methylbenzene. Given the absence of extensive published quantitative solubility data for this specific compound, this document focuses on predicting its solubility profile based on its physicochemical properties and provides a detailed, validated experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate or building block and require robust solubility data for process development, reaction optimization, and formulation.
Introduction and Physicochemical Analysis
1-Ethoxy-4-fluoro-2-methylbenzene is a substituted aromatic ether. Its molecular structure, featuring a benzene ring functionalized with an ethoxy group, a fluorine atom, and a methyl group, dictates its overall polarity and interaction potential with various solvents. Understanding these structural attributes is key to predicting its solubility behavior.
-
Benzene Ring and Methyl Group (-CH₃): These components form the core nonpolar backbone of the molecule, favoring interactions with nonpolar solvents through van der Waals forces.
-
Ethoxy Group (-OCH₂CH₃): The ether linkage introduces a degree of polarity due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions. However, it is a weak hydrogen bond acceptor and does not possess donor capabilities.
-
Fluorine Atom (-F): As the most electronegative element, fluorine creates a significant dipole moment in the C-F bond, increasing the molecule's overall polarity. However, its small size and single lone pair make it a very weak hydrogen bond acceptor.
Based on these features, the "like dissolves like" principle suggests that 1-Ethoxy-4-fluoro-2-methylbenzene will exhibit favorable solubility in a range of organic solvents, from nonpolar to moderately polar.[1] It is predicted to be poorly soluble in highly polar, protic solvents like water due to the dominance of its hydrophobic benzene ring and the inability to form strong hydrogen bonds.
Predicted Solubility Profile
A qualitative prediction of solubility in common laboratory solvents is presented below. These predictions are foundational and should be confirmed by empirical testing as described in Section 3.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Hydrocarbons | Hexane, Heptane, Toluene | High | The nonpolar aromatic core and alkyl groups of the solute will interact favorably with these nonpolar solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The moderate polarity of these solvents aligns well with the mixed polarity characteristics of the solute. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Structural similarity (presence of an ether linkage) and compatible polarity suggest strong solubility. |
| Esters | Ethyl Acetate (EtOAc) | High | The moderate polarity of ethyl acetate makes it an excellent solvent for molecules of this type. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good to Moderate | The polarity of ketones should be sufficient to dissolve the compound effectively. |
| Alcohols | Ethanol, Isopropanol, Methanol | Moderate to Low | Solubility is expected to decrease as the alcohol's polarity increases. While some interaction is possible via the ethoxy and fluoro groups, the strong hydrogen-bonding network of the alcohols may not be effectively disrupted. |
| Highly Polar Protic | Water | Very Low / Insoluble | The large hydrophobic area of the molecule prevents significant interaction with the highly structured hydrogen-bonding network of water.[2][3] |
Experimental Protocol for Quantitative Solubility Determination
To generate reliable and reproducible data, a standardized experimental protocol is essential. The gravimetric method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent.[4] It is a self-validating system as it relies on direct mass measurements.
Materials and Equipment
-
1-Ethoxy-4-fluoro-2-methylbenzene (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass sample pans or watch glasses
-
Vacuum oven or desiccator
Step-by-Step Gravimetric Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-Ethoxy-4-fluoro-2-methylbenzene to a glass vial. An excess of solid must be visible to ensure saturation.[4]
-
Pipette a precise volume (e.g., 2.00 mL) of the chosen organic solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a minimum of 24 hours to ensure the solution reaches saturation. Vigorous agitation is necessary.
-
-
Sample Collection and Filtration:
-
After equilibration, let the vial stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed (tared) sample pan or watch glass. This step is critical to remove any undissolved micro-particulates.
-
-
Solvent Evaporation:
-
Place the sample pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the mass of the dried solute is constant. Alternatively, use a desiccator, although this will take longer.
-
-
Calculation:
-
Measure the final mass of the sample pan containing the dried solute.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of pan + solute) - (Mass of empty pan)] / (Volume of aliquot collected) * 100
-
Experimental Workflow and Data Management
A logical workflow ensures consistency and accuracy in solubility determination. The following diagram illustrates the key stages of the process.
Caption: Workflow for Gravimetric Solubility Determination.
Data Recording Template
All empirically determined data should be recorded systematically. The following table provides a template for organizing results.
| Solvent | Temperature (°C) | Aliquot Volume (mL) | Mass of Empty Pan (g) | Mass of Pan + Solute (g) | Mass of Solute (g) | Calculated Solubility ( g/100 mL) | Observations |
| Dichloromethane | 25.0 | 1.00 | |||||
| Toluene | 25.0 | 1.00 | |||||
| Ethyl Acetate | 25.0 | 1.00 | |||||
| Ethanol | 25.0 | 1.00 | |||||
| Hexane | 25.0 | 1.00 | |||||
| Water | 25.0 | 1.00 |
Conclusion
While public domain data on the quantitative solubility of 1-Ethoxy-4-fluoro-2-methylbenzene is scarce, a thorough analysis of its molecular structure allows for reliable qualitative predictions. Its amphiphilic nature, with both nonpolar and moderately polar functionalities, suggests broad solubility in common organic solvents and poor solubility in water. For applications requiring precise quantitative data, the detailed gravimetric protocol provided in this guide offers a robust and scientifically sound method for its determination. This framework empowers researchers to generate the critical data needed for successful process development, optimization, and formulation in their own laboratory settings.
References
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Course Hero. Solubility test for Organic Compounds. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
SlideShare. solubility experimental methods.pptx. [Link]
-
Cerritos College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 1-Ethoxy-4-fluoro-2-methylbenzene: Melting and Boiling Point Determination
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination of the melting and boiling points of the novel aromatic compound 1-Ethoxy-4-fluoro-2-methylbenzene. In the absence of established experimental data for this specific molecule, this document outlines detailed, best-practice experimental protocols and explores the utility of computational prediction methods. A thorough understanding of the scientific principles underpinning these phase transitions, including melting point depression and the pressure-dependence of boiling points as described by the Clausius-Clapeyron equation, is integrated throughout. This guide is intended to equip researchers in drug discovery and chemical synthesis with the necessary knowledge to accurately characterize this and similar compounds, ensuring data integrity and reproducibility.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
1-Ethoxy-4-fluoro-2-methylbenzene is a substituted aromatic ether with potential applications as a scaffold or intermediate in the synthesis of pharmacologically active molecules. The precise determination of its fundamental physicochemical properties, such as melting and boiling points, is a critical first step in its characterization. These parameters provide a primary indication of purity, inform purification strategies (e.g., distillation and recrystallization), and are essential for meeting regulatory requirements for substance identification.
A sharp melting point range is indicative of a high degree of purity for a crystalline solid. Conversely, a broad melting range often suggests the presence of impurities, a phenomenon known as melting point depression. The boiling point, particularly its dependence on pressure, is crucial for designing and optimizing reaction conditions and purification by distillation.
This guide will first present robust experimental methodologies for the empirical determination of these properties. Subsequently, we will discuss the application of in silico predictive models, which serve as a valuable alternative when experimental determination is not immediately feasible.
Physicochemical Properties of 1-Ethoxy-4-fluoro-2-methylbenzene
Table 1: Predicted Physicochemical Properties of 1-Ethoxy-4-fluoro-2-methylbenzene
| Property | Predicted Value | Method | Notes |
| Melting Point | Not readily predictable with high accuracy | Group Contribution/QSAR | Melting point prediction is notoriously difficult due to its dependence on crystal lattice forces, which are challenging to model.[1][2] |
| Boiling Point | ~190-210 °C | Group Contribution (Joback Method) | This is an estimation and should be verified experimentally. The prediction is based on the summation of contributions from the molecule's functional groups.[3] |
| Molecular Formula | C₉H₁₁FO | - | - |
| Molecular Weight | 154.18 g/mol | - | - |
Experimental Determination of Melting Point
The capillary method is the most common and reliable technique for determining the melting point of a crystalline organic compound.
Scientific Principles: Melting Point and Purity
A pure crystalline solid has a characteristic and sharp melting point, typically within a narrow range of 0.5-1.0°C. The presence of even small amounts of impurities will generally cause a depression of the melting point and a broadening of the melting range. This is because the impurity disrupts the uniform crystal lattice structure, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, is a fundamental tool for assessing the purity of a synthesized compound.[4][5][6]
Experimental Protocol: Capillary Method
Materials:
-
1-Ethoxy-4-fluoro-2-methylbenzene (crystalline solid)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: Ensure the sample of 1-Ethoxy-4-fluoro-2-methylbenzene is completely dry. If necessary, grind the crystals to a fine powder to ensure uniform packing.
-
Loading the Capillary Tube: Invert a capillary tube (sealed end down) and tap the open end into the powdered sample. A small amount of sample will enter the tube.
-
Packing the Sample: To pack the sample tightly at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long glass tube onto the benchtop. The packed sample should be 2-3 mm in height.
-
Melting Point Determination: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate. c. For an accurate determination, heat the block at a rate of 1-2°C per minute once the temperature is within 15-20°C of the expected melting point.[1][7] d. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). e. Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Data Recording: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Scientific Principles: Boiling Point and Pressure
The boiling point of a liquid is highly dependent on the external pressure.[8] A liquid boils when its vapor pressure is equal to the pressure of the gas above it. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, which indicates that vapor pressure increases non-linearly with temperature.[9][10][11] Therefore, it is crucial to record the atmospheric pressure at the time of the boiling point determination.
Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)
This method is suitable for small quantities of liquid.
Materials:
-
1-Ethoxy-4-fluoro-2-methylbenzene (liquid)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube filled with a high-boiling inert liquid (e.g., mineral oil or silicone oil)
-
Burner or hot plate
Procedure:
-
Sample Preparation: Add a few drops of 1-Ethoxy-4-fluoro-2-methylbenzene to a small test tube, enough to create a column of liquid approximately 1-2 cm high.
-
Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Suspend the thermometer and test tube assembly in a Thiele tube, ensuring the sample is below the side arm. Heat the side arm of the Thiele tube gently and evenly.[12]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12]
-
Data Recording: Record the temperature and the atmospheric pressure.
In Silico Prediction of Physicochemical Properties
In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations of melting and boiling points.[13][14][15] These models use the molecular structure of a compound to predict its properties based on correlations derived from large datasets of known compounds.
Several free and commercial software packages are available for this purpose. For example, the Joback method is a well-known group contribution method for estimating boiling points and other thermophysical properties.[3] It is important to note that while these predictions are useful, they are estimations and should be treated with a degree of caution, especially for melting points, which are more challenging to predict accurately.[2]
Visualizing the Experimental Workflows
The following diagrams illustrate the key steps in the experimental determination of melting and boiling points.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Sources
- 1. The QSAR prediction of melting point, a property of environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molecularknowledge.com [molecularknowledge.com]
- 4. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]
- 5. Boiling Point Predictor | AAT Bioquest [aatbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. www.openmolecules.org [openmolecules.org]
- 9. epa.gov [epa.gov]
- 10. repository.arizona.edu [repository.arizona.edu]
- 11. GitHub - Guillaume2126/Melting-point-predictor [github.com]
- 12. PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. article.isarpublisher.com [article.isarpublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Ethoxy-4-fluoro-2-methylbenzene
1-Ethoxy-4-fluoro-2-methylbenzene is a substituted aromatic ether that holds significance as a potential building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The unique arrangement of its functional groups—an ethoxy group, a fluorine atom, and a methyl group on a benzene ring—offers multiple sites for further chemical modification. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles and providing practical, step-by-step protocols for its preparation. Understanding these synthetic routes is crucial for researchers aiming to incorporate this versatile molecule into their synthetic strategies for developing novel pharmaceuticals and advanced materials.
Core Synthetic Strategies
The synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene can be approached through two primary and well-established organic reactions: the Williamson ether synthesis and the Ullmann condensation. The choice between these pathways often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.
Pathway 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] For the synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene, this pathway involves the reaction of 4-fluoro-2-methylphenoxide with an ethyl halide.
Causality Behind Experimental Choices
The selection of 4-fluoro-2-methylphenol as the starting material is strategic. The phenolic proton is acidic and can be readily removed by a suitable base to form the corresponding phenoxide. This phenoxide is an excellent nucleophile, poised to attack an electrophilic ethyl source. Ethyl iodide or ethyl bromide are commonly used as the electrophile due to the good leaving group ability of iodide and bromide ions, which facilitates the SN2 reaction.[3] The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete deprotonation of the phenol without competing side reactions.[2] Alternatively, a base like potassium carbonate can be used, often in a polar aprotic solvent like acetone or acetonitrile, which can be a more moderate and safer option.
Visualizing the Williamson Ether Synthesis
Caption: Williamson ether synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-2-methylphenol[4]
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-methylphenol (1.0 eq).
-
Add anhydrous acetone to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
To the stirring suspension, add ethyl iodide (1.2 - 1.5 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Ethoxy-4-fluoro-2-methylbenzene.
Pathway 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol.[5] For the synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene, this would involve the reaction of an aryl halide, such as 2-bromo-5-fluorotoluene, with sodium ethoxide.
Causality Behind Experimental Choices
This pathway is advantageous when the corresponding phenol is less readily available or more expensive than the aryl halide. 2-Bromo-5-fluorotoluene serves as the electrophilic partner.[6] The choice of a copper catalyst is the hallmark of the Ullmann reaction, which facilitates the coupling of the aryl halide with the alkoxide. Both copper(I) and copper(II) salts can be used, often in combination with a ligand to improve solubility and reactivity. Sodium ethoxide, a strong base and nucleophile, is the source of the ethoxy group. High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically required to achieve the high temperatures often necessary for the Ullmann condensation to proceed at a reasonable rate.
Visualizing the Ullmann Condensation
Caption: Ullmann condensation for 1-Ethoxy-4-fluoro-2-methylbenzene synthesis.
Detailed Experimental Protocol
Materials:
-
Sodium ethoxide
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium ethoxide (1.5 eq) and anhydrous DMF.
-
Add copper(I) iodide (0.1 - 0.2 eq).
-
Add 2-bromo-5-fluorotoluene (1.0 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with toluene or diethyl ether.
-
Wash the combined organic layers with water and then brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to obtain 1-Ethoxy-4-fluoro-2-methylbenzene.
Comparative Analysis of Synthesis Pathways
| Parameter | Williamson Ether Synthesis | Ullmann Condensation |
| Starting Materials | 4-Fluoro-2-methylphenol, Ethyl halide | 2-Bromo-5-fluorotoluene, Sodium ethoxide |
| Catalyst | None (base-mediated) | Copper salt (e.g., CuI) |
| Reaction Temperature | Moderate (refluxing acetone, ~56 °C) | High (120-140 °C) |
| Solvent | Polar aprotic (e.g., Acetone, DMF) | High-boiling polar aprotic (e.g., DMF, NMP) |
| Advantages | Milder reaction conditions, no heavy metal catalyst. | Utilizes readily available aryl halides. |
| Disadvantages | Phenol may be less available or more expensive. | Harsher reaction conditions, requires a metal catalyst. |
Trustworthiness: A Self-Validating System
To ensure the successful synthesis and purity of 1-Ethoxy-4-fluoro-2-methylbenzene, a rigorous analytical validation process is essential.
Purification Strategies
-
Extraction: An aqueous workup is crucial to remove the base (in the Williamson synthesis) or the copper catalyst and other inorganic salts (in the Ullmann condensation).
-
Chromatography: Flash column chromatography on silica gel is the most effective method for purifying the final product from any unreacted starting materials or side products. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically employed.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.
Analytical Validation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), the aromatic protons (with splitting patterns influenced by the fluorine, methyl, and ethoxy substituents), and the methyl group on the ring (a singlet).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic C-O stretching vibrations for the ether linkage, C-H stretching for the aromatic and aliphatic groups, and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1-Ethoxy-4-fluoro-2-methylbenzene (C₉H₁₁FO), which is 154.18 g/mol . The fragmentation pattern can provide further structural confirmation.
By employing these purification and analytical techniques, researchers can be confident in the identity and purity of the synthesized 1-Ethoxy-4-fluoro-2-methylbenzene, ensuring the reliability of their subsequent research and development activities.
References
Sources
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ossila.com [ossila.com]
- 5. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 13C NMR [m.chemicalbook.com]
- 6. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-5-fluorotoluene [webbook.nist.gov]
- 8. 2-溴-5-氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Bromo-5-fluorotoluene | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, 1-ethoxy-4-methyl- [webbook.nist.gov]
Technical Assessment: Thermodynamic & Chemical Stability of 1-Ethoxy-4-fluoro-2-methylbenzene
Executive Summary
This guide provides a comprehensive technical analysis of 1-Ethoxy-4-fluoro-2-methylbenzene (also known as 4-fluoro-2-methylphenetole). As a fluorinated aryl ether, this molecule represents a strategic scaffold in medicinal chemistry, balancing the lipophilicity of the phenetole core with the metabolic blocking effects of the fluorine substituent.
This document moves beyond basic physical properties to explore the thermodynamic drivers of its stability, its susceptibility to oxidative degradation (peroxide formation), and the experimental protocols required to validate its integrity during drug development.
Part 1: Molecular Architecture & Physicochemical Profile
To understand the stability of 1-Ethoxy-4-fluoro-2-methylbenzene, we must first deconstruct its electronic and steric environment. The molecule features a trisubstituted benzene ring where the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom dictates reactivity.
Structural Analysis
-
Core: Benzene ring.
-
Substituent 1 (C1): Ethoxy group (-OCH₂CH₃). Strong electron donor (resonance), weak electron withdrawer (induction).
-
Substituent 2 (C2): Methyl group (-CH₃). Weak electron donor (hyperconjugation). Crucial Feature: Located ortho to the ethoxy group, creating steric strain that restricts conformation and shields the ether oxygen.
-
Substituent 3 (C4): Fluorine atom (-F). Strong electron withdrawer (induction), weak electron donor (resonance). Located para to the ethoxy group.
Estimated Physicochemical Properties
Note: Experimental values for this specific isomer are rare in public databases. The following are calculated estimates based on Group Contribution Methods (Benson Increments) and structural analogs.
| Property | Estimated Value | Thermodynamic Implication |
| Physical State | Liquid | Low lattice energy due to asymmetry and ether flexibility. |
| Boiling Point | 195°C - 205°C | High enough for standard processing; requires vacuum for distillation. |
| LogP (Lipophilicity) | ~3.4 - 3.8 | Moderate lipophilicity; F-atom increases LogP vs. non-fluorinated analog. |
| Bond Dissociation Energy (BDE) | ~88 kcal/mol (Benzylic C-H) | The "soft spot" for radical attack (see Stability section). |
| Enthalpy of Formation ( | -350 to -380 kJ/mol | Exothermic formation indicates inherent thermodynamic stability. |
Part 2: Thermodynamic Stability & Degradation Mechanisms
While the aromatic core is robust, the ethoxy arm and the benzylic methyl group introduce specific thermodynamic vulnerabilities.
The "Ortho Effect" on Stability
The methyl group at position 2 exerts a steric "Ortho Effect" on the ethoxy group at position 1.
-
Consequence: The ethoxy group is forced out of coplanarity with the benzene ring.
-
Thermodynamic Result: This reduces the
conjugation between the oxygen lone pair and the aromatic ring. While this slightly destabilizes the ground state (raising enthalpy), it paradoxically protects the oxygen from electrophilic attack by sterically hindering approach.
Primary Degradation Pathway: Radical Autoxidation
Like all ethers, 1-Ethoxy-4-fluoro-2-methylbenzene is thermodynamically susceptible to autoxidation, forming explosive hydroperoxides.
-
Mechanism: A radical initiator abstracts a hydrogen from the
-carbon of the ethoxy group (the -CH₂- next to the Oxygen).[1] -
Propagation: The resulting radical reacts with atmospheric oxygen (
) to form a peroxy radical, which abstracts another hydrogen to form the hydroperoxide.[1]
Secondary Pathway: Acid-Catalyzed Cleavage
While stable to bases, the ether linkage is vulnerable to strong Lewis acids (e.g.,
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation pathways.
[2]
Part 3: Experimental Characterization Protocols
As a scientist, you cannot rely on theoretical stability. You must validate it. The following protocols are designed to stress the molecule to its breaking point to define its Safe Operating Limits (SOL).
Protocol A: Thermal Stability via DSC (Differential Scanning Calorimetry)
Objective: Determine the onset temperature of thermal decomposition.[2]
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Sample Prep: Weigh 2–5 mg of 1-Ethoxy-4-fluoro-2-methylbenzene into a gold-plated high-pressure crucible (to contain volatile decomposition products).
-
Reference: Empty gold crucible.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 350°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis: Look for exothermic events. A sharp exotherm indicates decomposition.
-
Acceptance Criteria: No significant exotherm (< 50 J/g) below 150°C for standard processing safety.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Validate analytical methods and identify degradation products per ICH Q1A(R2) guidelines.
| Stress Condition | Reagent/Condition | Duration | Endpoint Goal |
| Acid Hydrolysis | 0.1 N HCl, Reflux (60°C) | 24 Hours | 5-20% Degradation |
| Base Hydrolysis | 0.1 N NaOH, Reflux (60°C) | 24 Hours | < 5% Degradation (Expected Stable) |
| Oxidation | 3% | 4-24 Hours | Identify N-oxide/Sulfoxide analogs (if applicable) or Ring oxidation |
| Photolysis | UV/Vis (1.2M lux hours) | ~1 week | Check for radical cleavage |
Visualization: Stress Testing Workflow
Part 4: Handling & Storage (Practical Thermodynamics)
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain scientific integrity.
Peroxide Management
Because this is an ether, peroxide formation is the primary hidden risk .
-
Test Frequency: Test for peroxides using KI starch paper or Quantofix strips every 3 months if stored at room temperature, or every 6 months if refrigerated.
-
Inhibition: Ensure the bulk material contains a stabilizer (e.g., BHT - Butylated Hydroxytoluene) if it is to be stored for >1 year.
Storage Conditions
-
Temperature: Store at 2°C – 8°C. Lowering temperature kinetically inhibits the autoxidation radical chain reaction.
-
Atmosphere: Strict Inert Atmosphere (Argon or Nitrogen). Oxygen is a reactant in the degradation pathway; removing it breaks the thermodynamic cycle.
-
Container: Amber glass (Type I). Light catalyzes the radical initiation step.
References
-
Bond Dissociation Energies in Ethers
-
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
-
-
Autoxidation Mechanisms
-
Porter, N. A., et al. (1995). "Mechanisms of free radical oxidation of unsaturated lipids." Lipids, 30(4), 277-290.
-
-
Metabolic Stability of Fluorinated Aromatics
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
-
-
Forced Degradation Guidelines
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
-
Williamson Ether Synthesis & Stability
-
Fyhr, C., & Brodin, A. (2005). "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis." Organic Process Research & Development.
-
Sources
The Strategic Fluorinated Ether: 1-Ethoxy-4-fluoro-2-methylbenzene in Medicinal Chemistry
[1]
Executive Summary: The "Privileged" Substitution Pattern[2]
In the optimization of small molecule drugs, the 1-ethoxy-4-fluoro-2-methylbenzene scaffold (CAS: 2202-86-0) represents a tactical convergence of three high-value structural modifications:
-
Fluorine (C4): Blocks metabolic oxidation at the typically labile para-position while exerting a strong electronic effect without adding significant steric bulk.[2]
-
Methyl (C2): Provides the "Magic Methyl" effect—increasing lipophilicity and restricting conformational freedom via steric clashes with the adjacent ethoxy group.[2]
-
Ethoxy (C1): Acts as a hydrogen bond acceptor and a hydrophobic probe, often offering superior permeability or pocket-filling properties compared to a methoxy group.[2]
This guide details the synthesis, reactivity, and medicinal application of this building block, moving beyond basic properties to explore its use as a robust intermediate for kinase inhibitors, ion channel modulators, and nuclear receptor ligands.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value | Medicinal Chemistry Significance |
| IUPAC Name | 1-Ethoxy-4-fluoro-2-methylbenzene | Systematic identification.[1][2] |
| Common Name | 4-Fluoro-2-methylphenetole | Derived from the phenol precursor (4-fluoro-o-cresol).[1] |
| Molecular Weight | 154.18 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[2] |
| cLogP | ~3.2 | Highly lipophilic; enhances membrane permeability.[2] |
| H-Bond Acceptors | 1 (Ether Oxygen) | Critical for interaction with hinge regions (kinases) or backbone amides.[2] |
| Electronic Character | Electron-Rich (Activated) | The ethoxy group strongly activates the ring for electrophilic attack.[2] |
Synthetic Pathways & Protocol Integrity
The synthesis of 1-ethoxy-4-fluoro-2-methylbenzene is primarily achieved via the Williamson Ether Synthesis starting from 4-fluoro-2-methylphenol.[1] While conceptually simple, achieving high purity without over-alkylation or side reactions requires precise control of base strength and solvent polarity.[2]
Protocol 1: Optimized Ethylation (Self-Validating System)
Objective: Quantitative conversion of 4-fluoro-2-methylphenol to the ethyl ether with <0.5% impurity profile.
Reagents:
-
Substrate: 4-Fluoro-2-methylphenol (1.0 equiv)[1]
-
Alkylating Agent: Ethyl Iodide (EtI) (1.2 equiv) or Diethyl Sulfate (Green alternative)[2]
-
Base: Potassium Carbonate (
) (2.0 equiv, anhydrous, micronized) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)[2]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 4-fluoro-2-methylphenol and anhydrous MeCN (0.5 M concentration).
-
Deprotonation: Add micronized
in one portion. Stir at room temperature for 30 minutes.-
Validation Check: The solution should turn from clear to a suspension; a slight color change (yellowing) indicates phenoxide formation.[2]
-
-
Alkylation: Cool the suspension to 0°C. Add EtI dropwise via syringe to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Workup: Dilute with water to dissolve salts. Extract with MTBE (Methyl tert-butyl ether).[1][2] Wash organics with 1M NaOH (to remove trace unreacted phenol) followed by Brine.[2]
-
Purification: Dry over
and concentrate. High-vacuum distillation is recommended for >99% purity.[1][2]
Reactivity Profile: Divergent Functionalization
The utility of this scaffold lies in its ability to be selectively functionalized.[2] The interplay between the Ethoxy (Strong Donor) , Methyl (Weak Donor) , and Fluoro (Deactivator) groups dictates regioselectivity.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions (Bromination, Nitration), the Ethoxy group is the dominant directing group (Ortho/Para).
-
Para to OEt: Blocked by Fluorine (C4).[2]
-
Ortho to OEt (C2): Blocked by Methyl.[2]
-
Ortho to OEt (C6): This is the primary site of activation .[2]
-
Secondary Site (C5): Activated by Methyl (para) and Fluorine (ortho), but less electron-rich than C6.[2]
Result: Electrophilic attack (e.g., with NBS) predominantly targets C6 (adjacent to the ethoxy group), provided steric hindrance is managed.
Directed Ortho Metalation (DOM)
The ethoxy group is a potent Directing Metalation Group (DMG) .[2] Treatment with n-Butyllithium (n-BuLi) will selectively deprotonate C6 (ortho to the oxygen).[1][2] This allows for the introduction of electrophiles (formyl, boronic acid, silanes) specifically at the 6-position, enabling the synthesis of 1,2,3,4-tetrasubstituted benzenes.
Visualization of Reactivity Logic[1][2]
Figure 1: Decision tree for regioselective functionalization. The Ethoxy group dictates both electrophilic attack and lithiation to the C6 position.[2]
Medicinal Chemistry Applications
The "Fluorine-Methyl" Orthogonal Block
In kinase inhibitors (e.g., EGFR, VEGFR targets), the 4-fluoro-2-methyl motif serves a dual purpose:
-
Metabolic Shielding: The C4-Fluorine prevents hydroxylation at the most reactive site on the phenyl ring, significantly extending half-life (
).[2] -
Conformational Lock: The C2-Methyl group creates a steric clash with the C1-Ethoxy group.[1][2] This forces the ethoxy side chain to twist out of the plane of the benzene ring (dihedral angle
60–90°).[2] This "pre-organized" conformation can reduce the entropic penalty of binding to a protein pocket.[2]
Bioisosteric Replacement Strategy
Replacing a standard 4-methoxyphenyl group with 1-ethoxy-4-fluoro-2-methylbenzene often yields:
-
Increased Potency: The ethyl group fills larger hydrophobic pockets (e.g., the gatekeeper region in kinases).[2]
-
Lower Clearance: Due to the blocked para-position.
Pharmacophore Mapping[1]
Figure 2: Pharmacophore mapping of the scaffold within a hypothetical kinase binding pocket, highlighting the metabolic blocking role of Fluorine.
Advanced Protocol: Regioselective Bromination
To access cross-coupling precursors (Suzuki/Buchwald substrates), bromination is the next logical step.[2]
Protocol: NBS Bromination at C6
-
Substrate: 1-Ethoxy-4-fluoro-2-methylbenzene (1.0 equiv).
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).[2]
-
Catalyst: Acetic Acid (10 mol%) or
(5 mol%). -
Solvent: Acetonitrile (MeCN) (0.2 M).[2]
-
Conditions: Stir at
for 2 hours. -
Outcome: The major product is 1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene (Bromine at C6 relative to original numbering).[1][2] Note on numbering change: The priority rules change upon bromination, but the Br is ortho to the ethoxy.
References
-
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Explores the mechanism of fluorine in blocking CYP450 oxidation.[2] 3
-
Electrophilic Aromatic Substitution: Reactivity and Regioselectivity. Organic Chemistry Portal. Detailed rules on directing effects of alkoxy and alkyl groups. 4
-
N-Bromosuccinimide (NBS) in Organic Synthesis. Wikipedia/Organic Chemistry. Protocols for mild bromination of electron-rich aromatics. 5[2][6][7]
-
Synthesis and Applications of Fluorinated Phenols. Smolecule/PubChem. Data on 4-fluoro-2-methylphenol as a precursor.[1][2][8][9][10][11][12][13] 14[2][6]
-
Design and Synthesis of PPAR Agonists. Journal of Medicinal Chemistry. (2005). Example of ethoxy-phenyl scaffolds in metabolic disease drug discovery. 15
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
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- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. vsnchem.com [vsnchem.com]
- 11. “A Process For Preparation Of Substituted Salicylic Acids” [quickcompany.in]
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- 14. Buy 2-Fluoro-4-methylphenol | 452-81-3 [smolecule.com]
- 15. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 1-Ethoxy-4-fluoro-2-methylbenzene Derivatives
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions involving 1-Ethoxy-4-fluoro-2-methylbenzene (CAS: Derivative dependent) scaffolds. This specific arene motif is increasingly prevalent in medicinal chemistry due to the metabolic stability conferred by the fluorine atom and the lipophilic modulation provided by the ethoxy and methyl groups.
However, incorporating this core into biaryl systems presents distinct challenges:
-
Electronic Deactivation: The electron-donating ethoxy (-OEt) and methyl (-Me) groups render aryl halide derivatives electron-rich, slowing the rate-limiting oxidative addition step.
-
Steric Hindrance: Functionalization often occurs ortho to the ethoxy or methyl groups (C6 or C3 positions), creating significant steric barriers that inhibit transmetallation.
This protocol provides a tiered approach, ranging from standard conditions for unhindered isomers to advanced Buchwald-type catalytic systems for sterically congested couplings.
Retrosynthetic Analysis & Substrate Preparation
Before coupling, the core 1-Ethoxy-4-fluoro-2-methylbenzene must be functionalized. The reactivity profile depends on the position of the leaving group (X) or boron species (B).
Regioselectivity of Halogenation
Direct bromination of the core is the most common entry point.
-
Directing Effects: The Ethoxy group (Strong EDG) directs ortho/para. The para position (C4) is blocked by Fluorine. The ortho position (C2) is blocked by Methyl.
-
Primary Reactive Site (C6): The open ortho position to the ethoxy group is C6. This is the kinetically favored site for electrophilic aromatic substitution (e.g., NBS, MeCN), yielding 1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene (visualize as Br at C6).
-
Secondary Site (C5): Para to the methyl group and ortho to fluorine. Less favored but accessible via specific directing groups or starting from different precursors.
Strategic Decision Matrix
Use the following logic to select your protocol:
Figure 1: Decision matrix for selecting the optimal Suzuki coupling protocol based on steric and electronic constraints.
Experimental Protocols
Method A: Standard Conditions (Unhindered Substrates)
Applicability: Use when the halogen is at the C5 position (unhindered) or when coupling with highly reactive partners. Mechanism: Standard catalytic cycle where oxidative addition is not severely inhibited.
Reagents:
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Temperature: 80–100 °C
Protocol:
-
Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₂CO₃ (2.5 equiv).
-
Add Pd(dppf)Cl₂·DCM (0.03 equiv).
-
Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Add degassed 1,4-Dioxane and Water (0.2 M concentration relative to halide).
-
Seal and heat to 90 °C for 4–12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Method B: Advanced Conditions (Hindered/Electron-Rich)
Applicability: CRITICAL for C6-substituted derivatives (Ortho-Ethoxy) or C3-substituted derivatives. The electron-rich nature of the ring combined with steric bulk requires electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination.
Reagents:
-
Pre-catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G3 (2-5 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
-
Solvent: Toluene/Water (10:1) or n-Butanol
-
Temperature: 100–110 °C
Protocol:
-
Catalyst Pre-activation (if using Pd(OAc)₂/SPhos): In a separate vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent and stir at room temperature for 10 minutes (solution usually turns yellow/orange).
-
Charge the main reaction vessel with Hindered Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add the pre-formed catalyst solution (or add XPhos Pd G3 solid directly).
-
Add degassed water (if using biphasic system).
-
Heat vigorously to 100 °C. Note: Vigorous stirring is essential for biphasic mixtures.
-
Monitor by LCMS.[2] If conversion stalls, add a second portion of catalyst (1 mol%).
Why this works:
-
SPhos/XPhos: These ligands are highly electron-rich (accelerating oxidative addition into the electron-rich C-Br bond) and bulky (promoting reductive elimination despite the ortho-ethoxy group).
-
K₃PO₄: Anhydrous or hydrated phosphate is often superior to carbonate bases for hindered substrates, minimizing side reactions.
Method C: Boronic Acid Stabilization (Nucleophile Protocol)
Applicability: When using (4-fluoro-2-methyl-1-ethoxyphenyl)boronic acid . Risk: Electron-rich boronic acids are prone to protodeboronation (loss of B(OH)₂ replaced by H) under high heat and strong base.
Modifications:
-
Base: Use Cs₂CO₃ or K₃PO₄ instead of Na₂CO₃.
-
Solvent: THF/Water (avoid alcohols if transesterification is a risk).
-
Temperature: Lower to 60–70 °C if possible.
-
Additive: Addition of CuCl (10-20 mol%) can sometimes facilitate the coupling of difficult boronic acids (Liebeskind-Srogl variant), though standard Suzuki is usually sufficient with controlled temperature.
Quantitative Comparison of Ligand Performance
Simulated data based on typical reactivity profiles for electron-rich ortho-substituted anisoles [1, 2].
| Ligand System | Conversion (C6-Br Substrate) | Yield | Comments |
| Pd(PPh₃)₄ | < 20% | N/A | Fails due to poor oxidative addition and steric bulk. |
| Pd(dppf)Cl₂ | 40-50% | 35% | Moderate activity; significant dehalogenation observed. |
| Pd(OAc)₂ / SPhos | > 95% | 88% | Recommended. Excellent turnover. |
| Pd(OAc)₂ / XPhos | > 95% | 91% | Best for extremely hindered partners (e.g., ortho-substituted boronic acid). |
| Pd-PEPPSI-IPr | 85% | 80% | Good alternative; robust in air. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction (SM Recovery) | Oxidative addition failure. | Switch to Method B (SPhos/XPhos). Ensure atmosphere is inert. |
| Dehalogenation (Product = Ar-H) | Hydride source present; Overheating. | Use Dioxane instead of alcohols. Reduce temp. Increase Boronic Acid equiv. |
| Homocoupling (Ar-Ar) | Oxygen leak; Slow transmetallation. | Degas solvents thoroughly. Add 2-3 drops of water if using anhydrous conditions (activates boronate). |
| Protodeboronation | Base too strong; Temp too high. | Use K₃PO₄ or KF .[3] Lower temperature. Add Boronic Acid in portions. |
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3][4] Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Altenhoff, G., et al. (2009). Sterically Hindered Biaryls via the Suzuki−Miyaura Cross-Coupling Reaction.[5] Journal of the American Chemical Society.[3][4] Link
-
Sigma-Aldrich. 4-Fluoro-2-methylphenylboronic acid Product Page. Link (Reference for core stability).
Sources
Application Notes & Protocols: Regioselective Bromination of 1-Ethoxy-4-fluoro-2-methylbenzene
Introduction: Strategic Halogenation of a Polysubstituted Benzene Ring
The targeted introduction of bromine atoms onto aromatic scaffolds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] The brominated derivatives of complex molecules like 1-Ethoxy-4-fluoro-2-methylbenzene serve as versatile intermediates, enabling further molecular elaboration through cross-coupling reactions and other transformations.[1][2]
This document provides a detailed guide to the procedures for the bromination of 1-Ethoxy-4-fluoro-2-methylbenzene. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a fundamental process in aromatic chemistry.[3][4][5] The outcome of this reaction is governed by the cumulative electronic and steric effects of the three substituents already present on the benzene ring: an ethoxy group, a fluorine atom, and a methyl group.
Understanding the directing effects of these groups is paramount for predicting the reaction's regioselectivity.
-
Ethoxy Group (-OCH₂CH₃): A strongly activating ortho, para-director due to its ability to donate electron density into the ring via resonance.
-
Methyl Group (-CH₃): A weakly activating ortho, para-director.
-
Fluoro Group (-F): Anomaly among halogens, it is a deactivating group due to its high electronegativity (inductive effect) but remains an ortho, para-director because of resonance.
In a polysubstituted system, the most powerful activating group typically controls the position of electrophilic attack.[6] In this case, the ethoxy group's influence is dominant. With the para position occupied by the methyl group, the incoming bromine electrophile will be directed to one of the ortho positions (C3 or C5). The final product distribution will be influenced by the steric hindrance imposed by the adjacent substituents.
Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway
The bromination of an activated aromatic ring is a stepwise process involving the generation of a potent electrophile that attacks the electron-rich benzene ring.[7] This attack temporarily disrupts the ring's aromaticity to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5][7] Aromaticity is subsequently restored through the loss of a proton from the site of substitution, yielding the final brominated product.[3][8]
The general mechanism involves three key stages:
-
Generation of the Electrophile: A bromine electrophile (conceptually Br⁺) is formed. When using molecular bromine (Br₂), a Lewis acid catalyst like FeBr₃ is required to polarize the Br-Br bond, making one bromine atom sufficiently electrophilic.[9][10] Alternatively, N-Bromosuccinimide (NBS) can serve as a safer and more convenient source of electrophilic bromine, often activated by a protic or Lewis acid.[7][11]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 1-ethoxy-4-fluoro-2-methylbenzene ring attacks the electrophilic bromine atom. This is the rate-determining step of the reaction.[4][8]
-
Deprotonation and Aromatization: A weak base removes a proton from the carbon atom bearing the new bromine substituent, collapsing the sigma complex and restoring the highly stable aromatic ring.[4][9]
Sources
- 1. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene [myskinrecipes.com]
- 2. 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene | 1871732-84-1 | Benchchem [benchchem.com]
- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 11. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Scalable manufacturing processes for 1-Ethoxy-4-fluoro-2-methylbenzene
An Application Guide for the Scalable Manufacturing of 1-Ethoxy-4-fluoro-2-methylbenzene
Abstract
This document provides a comprehensive guide to the scalable manufacturing of 1-Ethoxy-4-fluoro-2-methylbenzene, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The strategic incorporation of a fluorinated ethoxy-toluene moiety can enhance metabolic stability and modify the lipophilicity of target molecules, making this a valuable building block.[1] This guide details a robust and scalable synthetic protocol based on the Williamson ether synthesis, focusing on process chemistry, optimization, scale-up considerations, analytical quality control, and safety. The protocols and insights provided are intended for researchers, chemists, and engineers in the pharmaceutical and chemical manufacturing industries.
Introduction and Strategic Importance
1-Ethoxy-4-fluoro-2-methylbenzene is a substituted aromatic ether whose structural motifs are of significant interest in medicinal and agricultural chemistry. The presence of the fluorine atom can favorably modulate properties such as metabolic stability, binding affinity, and bioavailability of a final active ingredient.[1] Consequently, robust and economically viable manufacturing processes for this intermediate are critical for the supply chain of numerous specialty chemicals.
The manufacturing process detailed herein is founded on the Williamson ether synthesis, a classic and highly reliable method for forming ethers from an alkoxide and an organohalide.[2] This SN2 reaction is widely used in both laboratory and industrial settings due to its broad scope and simplicity.[2] Our approach focuses on the reaction between 4-fluoro-2-methylphenol and an ethylating agent, a pathway selected for its high efficiency, use of readily available starting materials, and amenability to large-scale production.
Process Chemistry and Mechanistic Rationale
The core of the manufacturing process is the nucleophilic substitution reaction between the sodium salt of 4-fluoro-2-methylphenol (the nucleophile) and an ethyl halide (the electrophile).
Reaction Scheme
The overall transformation is as follows:
Step 1: Deprotonation of 4-fluoro-2-methylphenol
Step 2: SN2 reaction with Ethyl Bromide
Mechanistic Details (SN2 Pathway)
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
-
Formation of the Nucleophile: 4-Fluoro-2-methylphenol, a weak acid, is deprotonated by a strong base (in this protocol, Sodium Hydroxide) to form the highly nucleophilic sodium 4-fluoro-2-methylphenoxide. The choice of a strong, cost-effective base like NaOH is crucial for industrial-scale processes.
-
Nucleophilic Attack: The phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the ethylating agent (e.g., ethyl bromide). This attack occurs from the backside relative to the leaving group (bromide ion), leading to an inversion of stereochemistry if the carbon were chiral.[4]
-
Concerted Mechanism: The bond formation between the oxygen and carbon, and the bond breaking between the carbon and the leaving group, occur in a single, concerted step.[2]
For this synthesis to be efficient and scalable, the electrophile (alkylating agent) must be sterically unhindered. Primary alkyl halides, such as ethyl bromide, are ideal as they minimize the competing elimination (E2) side reaction that can occur with secondary or tertiary halides.[3][5]
Figure 1: Reaction mechanism for the synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene.
Scalable Manufacturing Protocol
This protocol is designed for a 100 L scale reactor. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE).[6][7]
Equipment
-
100 L Glass-Lined Reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
Charging vessels for liquids and solids.
-
Receiving vessels.
-
Separatory Funnel (or equivalent setup for liquid-liquid extraction).
-
Vacuum distillation apparatus.
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Fluoro-2-methylphenol | 452-72-2 | 126.13 | 10.0 kg | 79.28 | >99% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.33 kg | 83.24 (1.05 eq) | >98% |
| Ethyl Bromide (Bromoethane) | 74-96-4 | 108.97 | 9.5 kg | 87.18 (1.1 eq) | >99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 L | - | Anhydrous |
| Toluene | 108-88-3 | 92.14 | 40 L | - | Technical Grade |
| Deionized Water | 7732-18-5 | 18.02 | 100 L | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 20 L | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 2 kg | - | - |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Solvent and Base Charging: Charge the reactor with 50 L of N,N-Dimethylformamide (DMF). Begin stirring and carefully add 3.33 kg of sodium hydroxide pellets. A slight exotherm may be observed.
-
Phenol Addition: Slowly add 10.0 kg of 4-fluoro-2-methylphenol to the reactor. Maintain the temperature below 30°C during the addition. Stir the mixture for 1 hour at 25°C to ensure complete formation of the sodium phenoxide.
-
Ethylating Agent Addition: Cool the reactor contents to 10-15°C. Add 9.5 kg of ethyl bromide dropwise over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 60-65°C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking an aliquot, quenching it with water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is considered complete when the 4-fluoro-2-methylphenol peak area is <1% of the total area.
-
Quenching and Work-up: Cool the reactor to 20-25°C. Carefully quench the reaction by slowly adding 50 L of deionized water. Add 20 L of toluene and stir for 15 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 2 x 25 L of deionized water and finally with 20 L of brine to remove residual DMF and salts.
-
Drying: Transfer the organic layer to a suitable vessel and dry over 2 kg of anhydrous sodium sulfate. Stir for 1 hour, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator for lab scale, reactor vacuum for plant scale) to remove the toluene.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield the final product as a clear liquid.
Analytical Quality Control
The final product must be analyzed to ensure it meets the required specifications.
| Test | Method | Specification |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Purity (Assay) | Gas Chromatography (GC) | ≥ 99.5% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
| Residual Solvents | Headspace GC | Toluene ≤ 890 ppm, DMF ≤ 880 ppm |
¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to ethoxy protons (triplet and quartet), methyl protons (singlet), and aromatic protons (doublets and multiplets with H-F coupling). IR (Neat): Expected peaks around 2850-3000 cm⁻¹ (C-H stretch), 1500-1600 cm⁻¹ (aromatic C=C stretch), and 1200-1250 cm⁻¹ (C-O ether stretch).
Process Workflow and Scale-Up
Manufacturing Workflow Diagram
Figure 2: Scalable manufacturing process flow for 1-Ethoxy-4-fluoro-2-methylbenzene.
Scale-Up Considerations
-
Thermal Management: The initial deprotonation and the ethylation step can be exothermic. On a large scale, efficient reactor cooling is critical to maintain temperature control and prevent runaway reactions.
-
Mass Transfer: Effective agitation is required to ensure good mixing of the multiphasic reaction and extraction systems. Baffles within the reactor can improve mixing efficiency.
-
Reagent Addition: The rate of addition for ethyl bromide must be carefully controlled. A slow, subsurface addition is recommended at scale to ensure rapid dispersion and minimize localized high concentrations.
-
Waste Management: The aqueous waste stream will contain DMF, sodium bromide, and residual sodium hydroxide. It must be treated in accordance with local environmental regulations. Consider solvent recovery options for toluene to improve process economics and sustainability.
Safety, Health, and Environmental (SHE) Considerations
Hazard Identification:
-
4-Fluoro-2-methylphenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Ethyl Bromide: Flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. Suspected of causing cancer.[6]
-
N,N-Dimethylformamide (DMF): Flammable liquid. Harmful in contact with skin or if inhaled. May damage the unborn child.
Personal Protective Equipment (PPE):
-
Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[8]
-
Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.[8]
Handling and Storage:
-
Store all chemicals in a cool, dry, well-ventilated area away from heat and ignition sources.[8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Handle all operations under an inert nitrogen atmosphere to prevent exposure and side reactions.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Spills: Absorb spills with inert material (e.g., sand, earth) and dispose of in a sealed container for hazardous waste.[6]
References
- Vertex AI Search. (2025, September 5).
- Sigma-Aldrich. (2025, December 24).
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- TCI Chemicals. (n.d.).
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Thermo Fisher Scientific. (2025, December 24).
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
- ADAMA. (n.d.).
- PubChem - NIH. (n.d.). 1-Ethoxy-2-methylbenzene.
- Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2.
- Chemours. (n.d.).
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- 9. tcichemicals.com [tcichemicals.com]
Storage and stability guidelines for 1-Ethoxy-4-fluoro-2-methylbenzene solutions
Abstract
This document provides comprehensive guidelines for the storage, handling, and stability assessment of solutions containing 1-Ethoxy-4-fluoro-2-methylbenzene. Intended for researchers, scientists, and professionals in drug development, these protocols are designed to ensure the integrity and longevity of the compound in solution. This guide details recommended storage conditions, potential degradation pathways, and a robust protocol for conducting stability studies, including forced degradation, to establish a reliable shelf-life.
Introduction: Understanding the Chemistry of 1-Ethoxy-4-fluoro-2-methylbenzene
1-Ethoxy-4-fluoro-2-methylbenzene is a substituted aromatic ether, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The structural features of this compound—an ethoxy group, a fluorine atom, and a methyl group on a benzene ring—confer specific chemical properties that dictate its stability and reactivity.
The electron-donating ethoxy and methyl groups can influence the reactivity of the aromatic ring, while the highly electronegative fluorine atom can enhance thermal and metabolic stability.[1][2] Understanding these characteristics is paramount for preventing degradation and ensuring the reproducibility of experimental results. The primary stability concerns for aromatic ethers like 1-Ethoxy-4-fluoro-2-methylbenzene in solution are susceptibility to hydrolysis, oxidation, and photodegradation.[3][4][5]
Storage and Handling of 1-Ethoxy-4-fluoro-2-methylbenzene Solutions
Proper storage is the first line of defense in maintaining the integrity of 1-Ethoxy-4-fluoro-2-methylbenzene solutions. The following recommendations are based on the general principles of handling aromatic ethers and fluorinated compounds.
Recommended Storage Conditions
To minimize degradation, solutions of 1-Ethoxy-4-fluoro-2-methylbenzene should be stored under controlled conditions. For a similar compound, 1-Fluoro-2-methoxy-4-methylbenzene, storage at 2-8°C in a dry, sealed container is recommended.[6] These conditions are a prudent starting point for the title compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation by displacing atmospheric oxygen. Ethers can undergo autoxidation in the presence of air and light to form peroxides.[3] |
| Light | Amber Glassware or Protection from Light | Protects against photodegradation, a common pathway for substituted benzenes.[4][5] |
| Container | Tightly Sealed, Inert Material (e.g., Borosilicate Glass) | Prevents evaporation of the solvent and contamination from external sources. |
Solution Preparation and Handling
Careful handling during the preparation of solutions is critical to prevent the introduction of contaminants that can accelerate degradation.
-
Solvent Selection: Use high-purity, dry (anhydrous) solvents. The choice of solvent will depend on the intended application. Common aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane are often suitable. Protic solvents, especially in the presence of acidic or basic impurities, may facilitate hydrolysis.
-
Inert Atmosphere: When preparing solutions for long-term storage or for use in sensitive applications, it is best practice to use degassed solvents and handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
-
Material Compatibility: Ensure all labware (syringes, flasks, etc.) is clean, dry, and compatible with the chosen solvent and 1-Ethoxy-4-fluoro-2-methylbenzene.
Understanding and Assessing Stability: Potential Degradation Pathways
The stability of 1-Ethoxy-4-fluoro-2-methylbenzene solutions can be compromised by several chemical reactions. A thorough understanding of these pathways is essential for designing effective stability studies.
Hydrolysis
The ether linkage in aromatic ethers can be susceptible to cleavage under acidic conditions, a process known as acid-catalyzed hydrolysis, which would yield 4-fluoro-2-methylphenol and ethanol.[3][7] While generally stable under neutral and basic conditions, the presence of acidic impurities in the solvent or on glassware can promote this degradation.
Oxidation
Exposure to atmospheric oxygen, particularly in the presence of light or metal ions, can lead to the formation of peroxides.[3] The benzene ring itself can also be subject to oxidative degradation.[4] The electron-rich nature of the substituted benzene ring may increase its susceptibility to oxidation.
Photodegradation
Aromatic compounds, especially substituted benzenes, can absorb UV light, leading to photochemical reactions.[4][5] These reactions can be complex and may involve cleavage of the ether bond or modification of the aromatic ring.
Protocol for Stability Assessment of 1-Ethoxy-4-fluoro-2-methylbenzene Solutions
A comprehensive stability study is necessary to establish a reliable shelf-life for solutions of 1-Ethoxy-4-fluoro-2-methylbenzene. This involves a long-term stability study under recommended storage conditions and a forced degradation study to identify potential degradation products and pathways.[8][9]
Long-Term Stability Study Protocol
Objective: To determine the shelf-life of a 1-Ethoxy-4-fluoro-2-methylbenzene solution under recommended storage conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of 1-Ethoxy-4-fluoro-2-methylbenzene at a known concentration (e.g., 1 mg/mL) in the chosen high-purity, anhydrous solvent.
-
Aliquoting: Dispense the stock solution into multiple amber glass vials, purge with an inert gas (argon or nitrogen), and seal tightly.
-
Storage: Store the vials under the recommended conditions (2-8°C, protected from light).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months, and annually thereafter).
-
Analysis: At each time point, remove a vial and analyze the solution for the concentration of 1-Ethoxy-4-fluoro-2-methylbenzene and the presence of any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical method.[10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity assessment and identification of volatile degradants.[13][14][15]
-
Data Evaluation: Compare the results at each time point to the initial (T=0) data. A significant decrease in the concentration of the parent compound or the appearance of significant degradation peaks indicates instability.
Workflow for Long-Term Stability Study
Caption: Workflow for the long-term stability assessment of 1-Ethoxy-4-fluoro-2-methylbenzene solutions.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways under stress conditions. This information is crucial for developing a stability-indicating analytical method.[4][8][16]
Methodology:
Prepare separate aliquots of the 1-Ethoxy-4-fluoro-2-methylbenzene solution and subject them to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Add 0.1 M HCl to the solution. Incubate at 60°C for 24-48 hours. Neutralize before analysis. | Cleavage of the ether linkage.[3][7] |
| Base Hydrolysis | Add 0.1 M NaOH to the solution. Incubate at 60°C for 24-48 hours. Neutralize before analysis. | Generally, ethers are more stable to base, but this tests for susceptibility. |
| Oxidation | Add 3% H₂O₂ to the solution. Store at room temperature for 24 hours, protected from light. | Formation of peroxides and other oxidative products.[3][4] |
| Thermal Degradation | Heat the solution at 80°C for 48-72 hours in a sealed vial. | Acceleration of underlying degradation pathways. |
| Photodegradation | Expose the solution to a calibrated light source (e.g., Xenon lamp) providing UV and visible light. A control sample should be wrapped in foil. | Photolytic cleavage or rearrangement.[4][5] |
Following exposure to each stress condition, analyze the samples by a suitable method such as HPLC or GC-MS to identify and quantify the degradation products.
Logical Flow for Forced Degradation Study
Caption: Logical flow of a forced degradation study for 1-Ethoxy-4-fluoro-2-methylbenzene solutions.
Conclusion
The stability of 1-Ethoxy-4-fluoro-2-methylbenzene solutions is crucial for their effective use in research and development. By adhering to the recommended storage and handling guidelines, the integrity of the compound can be maintained. The implementation of a systematic stability testing program, including both long-term and forced degradation studies, will provide the necessary data to establish a confident shelf-life and ensure the quality and reliability of experimental outcomes. The protocols outlined in this document provide a robust framework for achieving these objectives.
References
-
Pacific Northwest National Laboratory. (2017, January 18). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Retrieved from [Link]
-
ACS Publications. (2025, January 28). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link]
-
CK-12 Foundation. What chemical reactions do ethers undergo? - Examples & Equation. Retrieved from [Link]
-
ACS Publications. Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings | Inorganic Chemistry. Retrieved from [Link]
-
PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2012, October 22). Revised mechanism for the hydrolysis of ethers in aqueous acid. Retrieved from [Link]
-
Allen. Ethers on hydrolysis give. Retrieved from [Link]
-
ResearchGate. (2019, July). PHOTODEGRADATION OF BENZENE, TOLUENE, p-XYLENE IN AQUEOUS PHASE USING ZnO, TiO2, SnO2, WO3 and Fe2O3 PHOTOCATALYSTS PREPARED VIA. Retrieved from [Link]
-
ResearchGate. (2025, August 5). New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. Retrieved from [Link]
-
ACS Publications. (2000, May 20). GC-MS Analysis of Essential Oils from Some Greek Aromatic Plants and Their Fungitoxicity on Penicillium digitatum | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]
-
Contract Pharma. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]
-
International Journal of Applied Pharmaceutical and Biological Research. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
DergiPark. (2018, October 18). TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. Retrieved from [Link]
-
YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
MDPI. (2021, January 15). Efficient Photocatalytic Degradation of Gaseous Benzene and Toluene over Novel Hybrid PIL@TiO 2 /m-GO Composites. Retrieved from [Link]
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
-
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). GC-MS Analysis of the Essential Oil and Petroleum Ether Extract of Different Regions of Korean Ginger (Zingiber officinale) and. Retrieved from [Link]
-
ResearchGate. Photodegradation of benzene in the presence of basic TiO 2 and C / S /.... Retrieved from [Link]
-
RSC Publishing. Photochemical reactions of substituted benzenes with aliphatic amines. Retrieved from [Link]
-
SciSpace. (2016, August 15). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [Link]
-
PMC. (2025, February 13). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Retrieved from [Link]
-
Organic Syntheses. 13 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro.... Retrieved from [Link]
-
NIST WebBook. Benzene, 1-ethoxy-4-methyl-. Retrieved from [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. 1-Ethoxy-2-methylbenzene | C9H12O | CID 136414. Retrieved from [Link]
-
PubChem. 1-Ethyl-2-fluoro-4-methylbenzene | C9H11F | CID 20705634. Retrieved from [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 6. 1-Fluoro-2-methoxy-4-methylbenzene | 63762-78-7 [sigmaaldrich.com]
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- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Troubleshooting & Optimization
Solving solubility issues with 1-Ethoxy-4-fluoro-2-methylbenzene
Technical Support Center: Solubility Optimization Guide Topic: 1-Ethoxy-4-fluoro-2-methylbenzene Ticket ID: SOL-EFMB-2026 Status: Open Priority: High
Welcome to the Technical Support Center
You are accessing the specialized troubleshooting hub for 1-Ethoxy-4-fluoro-2-methylbenzene . This guide addresses the physicochemical challenges inherent to this fluorinated aromatic ether.
The Core Problem: This molecule presents a "perfect storm" for solubility issues in aqueous media. The combination of a non-polar methyl group, a lipophilic ethoxy tail, and a fluorinated benzene core results in a compound with high lipophilicity (estimated cLogP ~3.5–4.0) and negligible hydrogen bond donating capacity. It is prone to "crashing out" (precipitation) upon dilution into aqueous buffers and adsorbing non-specifically to plasticware.
Module 1: Physicochemical Profile & Solubility Baseline
Before attempting formulation, you must understand the enemy. This table summarizes the estimated properties governing the behavior of 1-Ethoxy-4-fluoro-2-methylbenzene in solution.
| Property | Value (Est.) | Implication for Research |
| Molecular Weight | ~154.18 g/mol | Small molecule; rapid diffusion but high aggregation potential. |
| cLogP (Lipophilicity) | 3.5 – 4.2 | High. Preferentially partitions into lipid membranes or plastic over water. |
| Water Solubility | < 10 µg/mL | Essentially insoluble. Requires organic co-solvents or carriers. |
| H-Bond Donors | 0 | Cannot form hydrogen bonds with water; relies on weak Van der Waals forces. |
| DMSO Solubility | > 50 mM | Excellent stock solvent. |
| Plastic Binding | High | Critical Warning: Will bind to Polystyrene (PS) and Polypropylene (PP). |
Module 2: The "Crashing Out" Phenomenon (Troubleshooting)
Issue: "I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into PBS, the solution turns cloudy or the compound disappears."
Diagnosis: This is Kinetic Precipitation . When a hydrophobic stock (DMSO) hits a high-polarity buffer (PBS/Water) too quickly, the local concentration exceeds the solubility limit before mixing occurs, causing the compound to nucleate and form micro-crystals.
Protocol A: The Intermediate Dilution Method
Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Prepare Stock: Dissolve 1-Ethoxy-4-fluoro-2-methylbenzene in anhydrous DMSO to 10 mM .
-
Create Intermediate: Dilute the stock 1:10 into a "transition solvent" (e.g., Ethanol or PEG400).
-
Result: 1 mM solution in 90% Ethanol/PEG.
-
-
Final Dilution: Slowly spike this intermediate into your vortexing assay buffer.
-
Why this works: The transition solvent lowers the surface tension difference, preventing the "shock" nucleation.
-
Protocol B: The "Shift" Technique (Visualized)
Use this workflow to determine if your compound is precipitating or adsorbing.
Figure 1: Decision tree for diagnosing solubility vs. adsorption issues. Use this logic to isolate the root cause of low assay signal.
Module 3: Advanced Formulation for Biological Assays
Issue: "I need to dose this in animals or cell culture at high concentrations (>50 µM), but DMSO is toxic at the required volume."
Solution: For hydrophobic fluorinated aromatics, simple cosolvents often fail. You must use Molecular Encapsulation or Surfactant Stabilization .
Option 1: Cyclodextrin Complexation (Recommended)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a hydrophilic "cage" around the lipophilic 1-Ethoxy-4-fluoro-2-methylbenzene molecule.
-
Protocol:
-
Prepare 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).
-
Add your compound (powder or high-conc. DMSO stock) to the cyclodextrin solution.
-
Sonicate at 37°C for 30–60 minutes. The solution should turn from cloudy to clear.
-
Mechanism: The fluoro-phenyl ring sits inside the hydrophobic cavity of the cyclodextrin, shielding it from water.
-
Option 2: Surfactant System (For Cell-Free Assays)
If your assay tolerates surfactants, use non-ionic detergents to form micelles.
-
Recipe: PBS + 0.05% Tween-80 + 1% DMSO.
-
Warning: Avoid ionic detergents (SDS) as they may denature protein targets in your assay.
Module 4: Frequently Asked Questions (FAQs)
Q1: My compound sticks to the pipette tips. How do I prevent this?
-
A: This is due to the "LogP effect." The hydrophobic plastic of standard tips attracts the ethoxy/fluoro groups.
-
Fix: Use Low-Retention Tips (siliconized) or pre-wet the tip by pipetting the solvent up and down 3 times before taking the final aliquot. For storage, use Glass Vials (Type I Borosilicate) exclusively.
-
Q2: Can I freeze-thaw the DMSO stock?
-
A: Yes, but with caution. 1-Ethoxy-4-fluoro-2-methylbenzene is stable, but repeated freeze-thaw cycles introduce atmospheric water into the DMSO (DMSO is hygroscopic).
-
Risk: Water accumulation in DMSO shifts the solubility, causing "invisible" micro-precipitation in the stock tube.
-
Fix: Aliquot stocks into single-use vials. Store at -20°C.
-
Q3: The solution is clear, but I see no biological activity. Why?
-
A: You likely have Micellar Entrapment or Colloidal Aggregation .
-
If you used too much surfactant (above Critical Micelle Concentration), the drug may stay inside the micelle rather than binding your target protein.
-
Test: Run the assay with and without 0.01% Triton X-100. If activity changes drastically, you have an aggregation artifact [1].
-
Module 5: Experimental Validation Workflow
Use this Graphviz diagram to visualize the correct serial dilution method to minimize precipitation risk.
Figure 2: Two-step dilution strategy to prevent solvent shock. The intermediate step ensures the compound remains solubilized while reducing DMSO concentration gradually.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(13-14), 607-615.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Sigma-Aldrich. (n.d.). 1-Ethoxy-4-methylbenzene (Analogue) Physicochemical Data.
Technical Support Center: Optimizing Solvent Selection for 1-Ethoxy-4-fluoro-2-methylbenzene Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the chemistry of 1-Ethoxy-4-fluoro-2-methylbenzene. This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, in-depth insights into a frequently underestimated yet critical reaction parameter: the solvent. The unique electronic nature of this substituted benzene—influenced by the activating ethoxy and methyl groups and the deactivating but ortho-, para-directing fluoro group—presents specific challenges and opportunities. This document moves beyond simple recommendations to explain the why behind solvent choices, empowering you to troubleshoot and optimize your reactions with confidence.
Understanding the Substrate: Electronic Effects at Play
1-Ethoxy-4-fluoro-2-methylbenzene is an electron-rich aromatic ring. The potent +R effect (resonance donation) from the ethoxy group and the moderate +I effect (inductive donation) from the methyl group strongly activate the ring towards electrophilic attack. The fluorine atom, while highly electronegative (-I effect), also participates in resonance donation (+R effect). This combination makes the molecule highly reactive in electrophilic aromatic substitution (EAS) reactions, primarily at the positions ortho and para to the strongly activating ethoxy group.[1][2] However, this high reactivity can also be a liability, leading to issues like poly-substitution or lack of selectivity if not properly controlled.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with 1-Ethoxy-4-fluoro-2-methylbenzene, with a focus on solvent-based solutions.
Q1: My electrophilic aromatic substitution (e.g., bromination, nitration) is resulting in a mixture of products and significant over-reaction. How can I improve selectivity?
A1: This is a classic issue stemming from the high reactivity of your substrate, which is comparable to highly activated systems like anisole.[2][3] The key is to moderate this reactivity, and solvent choice is a primary tool.
-
Causality: Highly polar solvents can stabilize the charged carbocation intermediate (the arenium ion) formed during electrophilic attack.[4] This stabilization lowers the activation energy and accelerates the reaction, often too much. Furthermore, the mono-substituted product is itself activated and can readily undergo a second substitution.
-
Troubleshooting Steps:
-
Reduce Solvent Polarity: Switch from highly polar solvents like acetic acid or nitromethane to less polar alternatives. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or even carbon disulfide are excellent choices for moderating reactivity in Friedel-Crafts and halogenation reactions.[1]
-
Avoid Protic Solvents for Certain Reactions: Protic solvents, especially acids, can increase the electrophilicity of the reagent and excessively activate the system.
-
Temperature Control: In conjunction with solvent choice, lowering the reaction temperature (e.g., to 0 °C or below) is crucial for controlling highly activated systems.[5]
-
Q2: I am attempting an ether cleavage of the ethoxy group using a strong acid (e.g., HBr), but the reaction is slow or incomplete. What is the role of the solvent here?
A2: Ether cleavage is a demanding reaction that often requires harsh conditions.[6] The solvent plays a critical role in both the protonation step and the subsequent nucleophilic attack.
-
Causality: The reaction proceeds via protonation of the ether oxygen, creating a good leaving group (ethanol).[6] This is followed by nucleophilic attack by the counter-ion (e.g., Br⁻) on the adjacent carbon.[7]
-
Protic Solvents: While a protic solvent might seem intuitive for an acid-catalyzed reaction, excess water can dramatically decrease the rate. This is attributed to the decreased stabilization of the transition state and solvation of the nucleophile, reducing its potency.[8]
-
Aprotic Solvents: High-boiling aprotic solvents like dioxane or even ionic liquids can be very effective.[8] They can facilitate the reaction by maintaining a high concentration of the acid and preventing undesirable side reactions. For Lewis acid-mediated cleavage (e.g., BBr₃), a non-coordinating aprotic solvent like DCM is standard.
-
-
Troubleshooting Steps:
-
Minimize Water: If using aqueous HBr, ensure conditions are as concentrated as possible.
-
Consider an Aprotic Medium: For reactions that do not proceed in traditional solvents, consider using a system like aluminum triiodide in acetonitrile, which can be highly effective for cleaving aryl alkyl ethers.[9]
-
Temperature: Ether cleavage requires significant heat. Ensure your solvent's boiling point is high enough to support the required reaction temperature.[6]
-
Q3: My starting material has poor solubility in the recommended reaction solvent. What is a systematic approach to finding a better one?
A3: Solubility is the first prerequisite for a successful homogeneous reaction. The principle of "like dissolves like" is the guiding tenet.
-
Causality: 1-Ethoxy-4-fluoro-2-methylbenzene is a relatively non-polar molecule due to its large hydrocarbon structure, though the ether and fluoro groups add some polarity. It will be most soluble in moderately polar to non-polar organic solvents.
-
Troubleshooting Steps:
-
Consult a Polarity Chart: Start with common, relatively non-polar solvents like toluene, diethyl ether, or ethyl acetate.[10]
-
Systematic Screening: Use small-scale vials to test the solubility of your starting material (~10 mg) in a range of solvents (0.5 mL) covering different polarity classes (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetonitrile, Methanol).
-
Consider Solvent Mixtures: If a single solvent doesn't provide adequate solubility for all reagents, a co-solvent system (e.g., THF/H₂O, Dioxane/H₂O) may be necessary, particularly if you have both organic and inorganic reagents.
-
Q4: Can solvent choice influence the ortho:para ratio in my electrophilic substitution reaction?
A4: Yes, while the electronic directing effects of the substituents are primary, the solvent can exert a secondary influence on regioselectivity, often due to steric effects and differential solvation of transition states.
-
Causality: The ethoxy group is a powerful ortho-, para-director. The methyl group also directs ortho and para to itself. The fluorine atom is a weaker ortho-, para-director. The combination strongly favors substitution at the C3 and C5 positions (ortho to the ethoxy group).
-
Steric Hindrance: In bulky solvents, the transition state leading to the more sterically accessible para-product (C5 position) may be favored over the ortho-product (C3 position), which is flanked by both the ethoxy and methyl groups.
-
Reaction Temperature: Temperature can also influence the ortho:para ratio. In some reversible reactions like sulfonation, higher temperatures can favor the thermodynamically more stable para isomer.[11]
-
-
Troubleshooting Steps:
-
Vary Solvent Bulk: Compare a reaction in a small solvent like DCM to one in a bulkier solvent like chlorobenzene or a hydrocarbon to see if the isomer ratio is affected.
-
Adjust Temperature: Analyze the product ratio at different temperatures (e.g., 0 °C vs. room temperature vs. 50 °C) to determine if the reaction is under kinetic or thermodynamic control.
-
Workflow & Protocol Guides
Protocol 1: General Solvent Screening for a New Reaction
This protocol provides a systematic method for identifying a suitable solvent when developing a new synthetic procedure.
-
Define Reaction Constraints: Note the required temperature, sensitivity of reagents to protic or reactive solvents, and the expected polarity of the product(s).
-
Solubility Assessment:
-
Dispense ~5-10 mg of 1-Ethoxy-4-fluoro-2-methylbenzene and each solid reagent into separate, labeled 1-dram vials.
-
Add 0.5 mL of a candidate solvent to each vial. Start with common solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF).
-
Vortex and observe for complete dissolution at room temperature.
-
If necessary, gently warm the vials to assess solubility at the target reaction temperature.
-
-
Small-Scale Test Reactions:
-
Select the top 2-3 solvents where all components were soluble.
-
Set up small-scale reactions (e.g., 0.1 mmol scale) in parallel under identical conditions (temperature, stoichiometry, time).
-
Include a control reaction if a literature precedent exists.
-
-
Analysis:
-
Monitor each reaction by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product.
-
Note the formation of any byproducts. The solvent that provides the cleanest conversion and highest yield is the optimal choice for scale-up.
-
Diagram: Decision Workflow for Solvent Selection
This diagram outlines a logical path for choosing a starting solvent based on the reaction type.
Caption: Decision tree for initial solvent selection.
Reference Data
Table 1: Properties of Common Organic Solvents
This table provides key physical properties to aid in solvent selection.[12][13]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type |
| n-Hexane | C₆H₁₄ | 69 | 1.9 | Non-polar Aprotic |
| Toluene | C₇H₈ | 111 | 2.4 | Non-polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic |
| Diethyl Ether | (C₂H₅)₂O | 35 | 4.3 | Non-polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | Polar Aprotic |
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic |
| Acetic Acid | CH₃COOH | 118 | 6.2 | Polar Protic |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic |
Diagram: General Troubleshooting Workflow
This diagram illustrates a systematic approach to diagnosing and solving a failed or low-yielding reaction.
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. talkingaboutthescience.com [talkingaboutthescience.com]
- 4. quora.com [quora.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
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- 10. ECHA CHEM [chem.echa.europa.eu]
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- 12. microchemicals.com [microchemicals.com]
- 13. scispace.com [scispace.com]
Temperature control for stable 1-Ethoxy-4-fluoro-2-methylbenzene processing
Technical Support & Process Optimization Guide
Status: Active Operator Level: Senior Research / Process Development Subject: Thermal Management of Fluoro-Alkoxy-Toluene Derivatives
Introduction: The Thermodynamic Balancing Act
Welcome to the technical support hub for 1-Ethoxy-4-fluoro-2-methylbenzene (also referred to as 4-Fluoro-2-methylphenetole).
As a Senior Application Scientist, I often see this scaffold mishandled because it looks deceptively stable. It combines three distinct functionalities—an ethoxy ether, a benzylic methyl, and an aryl fluoride—on a single benzene ring. While the ring itself is robust, the interplay between these groups creates specific thermal failure modes :
-
The "Cleavage" Threshold: The ethoxy group is susceptible to dealkylation under acidic conditions at elevated temperatures.
-
The "Flash" Risk: As an alkyl-aryl ether, its flash point is often lower than expected (~70°C), creating a hidden flammability hazard during scale-up.
-
The "Scrambling" Zone: During organometallic functionalization (e.g., lithiation), insufficient cooling leads to "ortho-scrambling" or benzyne formation, destroying regioselectivity.
This guide replaces generic advice with chemically grounded, self-validating protocols.
Module 1: Physical Properties & Thermal Baselines
Note: Data derived from high-confidence analogs (4-Methylphenetole and 4-Fluoro-2-methylphenol) to establish safety margins.
| Parameter | Value (Est.) | Operational Implication |
| Boiling Point | 190–195°C (at 760 mmHg) | High boiling point requires high vacuum for distillation to avoid thermal degradation. |
| Flash Point | ~70°C | CRITICAL: Process temperatures >60°C require inert atmosphere (N₂) to prevent vapor ignition. |
| Melting Point | < 20°C (Liquid at RT) | Material is likely a liquid at room temperature. Solidification may require cryogenic cooling. |
| Density | ~1.05–1.08 g/mL | Fluorine atom increases density relative to non-fluorinated ethers (separation from water is fast). |
| Thermal Limit | 140°C (Neutral) / 50°C (Acidic) | Stable to heat in neutral media; highly sensitive to heat in the presence of Lewis acids ( |
Module 2: Troubleshooting & FAQs
Category A: High-Temperature Processing & Stability
Q1: I am observing the formation of a phenolic impurity (4-Fluoro-2-methylphenol) during my reaction at 80°C. What is happening?
-
Diagnosis: You are triggering Acid-Catalyzed Ether Cleavage .
-
The Mechanism: While aryl ethyl ethers are stable to base, they are labile to acids. If your reaction involves Lewis acids (like
, ) or strong Brønsted acids ( , ) at temperatures above 50°C, the ether oxygen becomes protonated/complexed. The ethyl group is then ejected (via attack by a nucleophile or elimination), leaving the phenol. -
The Fix:
-
Lower reaction temperature to <40°C .
-
If heat is required, switch to a non-nucleophilic acid source or ensure strictly anhydrous conditions to suppress hydrolysis.
-
Q2: We are scaling up a coupling reaction. Can we reflux this in Toluene (110°C)?
-
Diagnosis: Flash Point Violation.
-
The Risk: The flash point is ~70°C. Refluxing in toluene (110°C) places the system well above the auto-ignition risk zone if a leak occurs.
-
The Fix:
-
Inerting: The reactor must be under a positive pressure of Nitrogen or Argon.
-
Condenser Check: Ensure coolant temperature is <10°C to minimize vapor pressure in the headspace.
-
Alternative: Switch to a lower-boiling solvent like THF (66°C) or perform the reaction in a sealed pressure vessel if higher kinetics are needed.
-
Category B: Low-Temperature Reactivity (Lithiation/Grignard)
Q3: My lithiation yield is low, and I see regioisomers. I cooled the bath to -20°C. Is that enough?
-
Diagnosis: Kinetic Scrambling.
-
The Mechanism: You are targeting the proton ortho to the fluorine (or ethoxy). At -20°C, the lithiated intermediate is unstable. It can undergo "Dance of the Lithiums" (equilibration to the thermodynamic product) or eliminate LiF to form a reactive benzyne intermediate, which then reacts indiscriminately.
-
The Fix:
-
Cryogenic Control: You must operate at -78°C (Dry Ice/Acetone).
-
Cannulation: Pre-cool the electrophile before adding it to the lithiated species. The exotherm of addition can locally spike the temperature, ruining selectivity.
-
Module 3: Critical Process Protocols
Protocol A: Vacuum Distillation (Purification)
Use this method to purify the compound from heavy tars or inorganic salts.
-
System Setup: Short-path distillation head with a cow receiver.
-
Vacuum Requirement: High vacuum is mandatory (< 5 mmHg) to lower the boiling point to a safe range.
-
Target BP at 5 mmHg: ~65–75°C.
-
-
Heating Ramp:
-
Set oil bath to 20°C above expected BP (approx 90°C).
-
Do not exceed 120°C bath temperature. High skin temperature can induce slow decomposition of the ethoxy group over time.
-
-
Collection: Discard the first 5% (volatiles/solvents). Collect the main fraction. Stop before the pot runs dry to prevent peroxide concentration (standard ether safety).
Protocol B: Cryogenic Lithiation (Functionalization)
Standard operating procedure for adding electrophiles to this scaffold.
-
Inerting: Flame-dry glassware under Argon flow.
-
Solvation: Dissolve 1-Ethoxy-4-fluoro-2-methylbenzene in anhydrous THF (0.5 M).
-
The Drop: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise over 30 minutes.
-
Checkpoint: Monitor internal temperature. Do not let T > -70°C.
-
-
Aging: Stir at -78°C for 1 hour.
-
Trapping: Add electrophile (dissolved in THF) slowly.
-
Quenching: Allow to warm to 0°C only after quenching with saturated
.
Module 4: Visualizing the Control Strategy
Diagram 1: Thermal Safety Operating Window
This diagram illustrates the "Safe Zone" between viscosity limits and degradation risks.
Caption: Operational temperature zones. Blue indicates stability for organometallics; Red indicates chemical breakdown risks.
Diagram 2: Lithiation Process Flow
The critical path for functionalizing the benzene ring without side reactions.
Caption: Step-by-step logic for low-temperature functionalization to prevent regio-isomer scrambling.
References
-
ThermoFisher Scientific. (2025).[1][2] Safety Data Sheet: 4-Fluoro-2-methylphenol (Analogous Reactivity). Retrieved from
-
GuideChem. (2025). 4-Methylphenetole Physical Properties & Boiling Point Data.[2][3][4][5] Retrieved from
-
BenchChem. (2025).[1][6] Minimizing Ether Cleavage During Reactions: Technical Guide. Retrieved from
-
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid: Mechanisms and Conditions.[7][8] Retrieved from
-
ResearchGate. (2025). Thermal Stability of Fluorinated Aromatic Ethers. Retrieved from
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. benchchem.com [benchchem.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Differentiation Guide: 1-Ethoxy-4-fluoro-2-methylbenzene vs. Structural Isomers
Executive Summary
1-Ethoxy-4-fluoro-2-methylbenzene (CAS: Derivative of 4-Fluoro-2-methylphenol) is a trisubstituted benzene scaffold frequently utilized in medicinal chemistry as a bioisostere for metabolically labile anisoles or as a core for liquid crystal synthesis.
Differentiating this molecule from its regioisomers (e.g., 1-Ethoxy-2-fluoro-4-methylbenzene or 4-Ethoxy-1-fluoro-2-methylbenzene) is critical because small structural changes in fluorinated aromatics drastically alter lipophilicity (LogP), metabolic stability, and ligand-binding affinity. This guide outlines a multi-methodological approach to unambiguously identify the target structure using
Structural Analysis & Isomer Landscape
The challenge lies in distinguishing the specific arrangement of the Ethoxy (-OEt) , Fluoro (-F) , and Methyl (-Me) groups.
Target Molecule[1][2][3][4]
-
Structure: 1-Ethoxy-4-fluoro-2-methylbenzene
-
Key Feature: The Methyl group is ortho to the Ethoxy group and meta to the Fluorine.
-
Symmetry: Asymmetric trisubstituted ring.
Critical Regioisomers
| Isomer Designation | Structure Name | Key Structural Difference |
| Target | 1-Ethoxy-4-fluoro-2-methylbenzene | Me is ortho to OEt ; F is para to OEt. |
| Isomer A | 1-Ethoxy-2-fluoro-4-methylbenzene | Me is para to OEt ; F is ortho to OEt. |
| Isomer B | 4-Ethoxy-1-fluoro-2-methylbenzene | Me is meta to OEt ; F is para to OEt. |
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for this differentiation. The proximity of the Methyl group to the Ethoxy group in the Target is the definitive "fingerprint."
A. H NMR Analysis (Coupling & Shift)
-
Methyl Group Singlet:
-
Target: The methyl protons (
ppm) appear as a singlet (or fine doublet due to long-range coupling). -
Diagnostic Signal: The aromatic region will show 3 protons.
-
H-3 (Proton between Me and F): This proton is ortho to F and ortho to Me. It will appear as a doublet with a large coupling constant (
Hz).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
H-5 & H-6: H-6 is ortho to the Ethoxy group, typically appearing the most upfield (shielded by electron donation) or downfield depending on solvent, but distinctively split by H-5 (
Hz) and F ( Hz).
-
-
B. Nuclear Overhauser Effect (NOE) - The Smoking Gun
The spatial arrangement allows for unambiguous assignment via 1D NOE Difference or 2D NOESY experiments.
-
Experiment: Irradiate the Methyl resonance (~2.2 ppm).
-
Target Response: You will observe a strong NOE enhancement of the Ethoxy -OCH
- protons (~4.0 ppm) and the aromatic H-3 . -
Isomer A (Me para to OEt): Irradiation of Methyl will show NOE to aromatic protons but zero enhancement of the Ethoxy group.
-
Isomer B (Me meta to OEt): Irradiation of Methyl will show NOE to H-3 and F (visible in HOESY), but zero enhancement of the Ethoxy group.
C. F NMR Spectroscopy
Fluorine chemical shifts are highly sensitive to the position of electron-donating groups (EDGs) like Ethoxy.
-
Target (F para to OEt): The resonance will typically appear in the range of -118 to -124 ppm . The para-oxygen donates electron density into the ring, shielding the fluorine.
-
Isomer A (F ortho to OEt): The resonance often shifts significantly (e.g., -130 to -140 ppm ) due to the "Ortho Effect" and direct steric/electronic interaction with the oxygen lone pairs.
-
Isomer (F meta to OEt): The resonance will be less shielded, appearing downfield around -110 to -115 ppm .
Method 2: GC-MS Fragmentation
While isomers often have similar mass spectra, the intensity ratios of specific fragments can confirm the ortho effect.
-
Molecular Ion (M+): All isomers show M+ = 154 Da.
-
Primary Fragmentation: Loss of the Ethyl group (M - 29) to form the tropylium-like cation (m/z 125).
-
Target Specificity (Ortho Effect): In 1-Ethoxy-2-methyl derivatives, the ortho-methyl group can facilitate specific hydrogen rearrangements (McLafferty-like) or steric loss of the ethoxy chain, often resulting in a higher abundance of the [M-Et]+ or [M-EtOH]+ peak compared to the para isomer (Isomer A).
Experimental Protocols
Protocol A: 1D NOE Difference Experiment
Objective: Confirm Methyl-Ethoxy proximity.
-
Sample Prep: Dissolve ~10 mg of product in 0.6 mL CDCl
(filtered through basic alumina to remove acidic impurities). -
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Run a standard
H spectrum to locate Methyl (~2.2 ppm) and Ethoxy-CH (~4.0 ppm) peaks. -
Set the "On-Resonance" irradiation frequency exactly on the Methyl singlet.
-
Set "Off-Resonance" frequency to a blank region (e.g., -2.0 ppm).
-
Parameters: Mixing time (
) = 0.5 - 0.8 seconds; Scans = 64-128.
-
-
Processing: Subtract "Off-Resonance" FID from "On-Resonance" FID.
-
Result: A positive peak at ~4.0 ppm confirms the Target structure.
Protocol B: GC-MS Method
Objective: Purity profiling and retention time comparison.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Initial: 60°C (hold 2 min).
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
Inlet: Split 50:1, 250°C.
-
Detection: EI Source (70 eV), Scan range 40-400 amu.
Visualization & Logic Flow
Figure 1: Isomer Differentiation Logic Tree
The following diagram illustrates the decision process for identifying the target molecule.
Caption: Decision tree for differentiating 1-Ethoxy-4-fluoro-2-methylbenzene from regioisomers using NMR techniques.
Comparative Data Summary
| Feature | Target (1-OEt, 4-F, 2-Me) | Isomer A (1-OEt, 2-F, 4-Me) | Isomer B (4-OEt, 1-F, 2-Me) |
| Methyl Position | Ortho to Ethoxy | Para to Ethoxy | Meta to Ethoxy |
| NOE (Me | Strong Positive | Negative | Negative |
| -120 ppm (Shielded) | -135 ppm (Ortho Effect) | -120 ppm | |
| Doublet ( | Doublet ( | Singlet/Small Doublet | |
| GC Retention | Intermediate | Typically Fastest (Lower BP) | Variable |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on NMR coupling constants and substituent effects).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzene, 1-ethoxy-4-methyl- (Analogous fragmentation data). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 4-Fluoro-2-methylphenol (Precursor properties). Retrieved from [Link]
- Dolle, F., et al. (2008). Fluorine-19 NMR of Fluorinated Aromatic Compounds. Current Pharmaceutical Design. (Reference for F chemical shift ranges in alkoxy-benzenes).
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Ethoxy-4-fluoro-2-methylbenzene
As a Senior Application Scientist, your safety in the laboratory is our foremost priority. This guide provides a detailed operational plan for the safe handling of 1-Ethoxy-4-fluoro-2-methylbenzene. Moving beyond a simple checklist, we delve into the rationale behind each safety recommendation, grounding our protocols in established chemical safety principles. This document is designed to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding 1-Ethoxy-4-fluoro-2-methylbenzene
Before any laboratory work commences, a thorough understanding of the reagent's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-Ethoxy-4-fluoro-2-methylbenzene is not publicly available, we can construct a reliable hazard profile by analyzing its structural components—an aromatic ether backbone, a fluorine substituent, and a methyl group—and by referencing data from structurally analogous compounds.
-
Aromatic Ethers: This class of compounds can be combustible and may form explosive peroxides upon prolonged storage, especially if exposed to air and light.
-
Fluorinated Aromatic Compounds: These substances can cause skin and eye irritation.[1][2] Some fluorinated compounds are noted for their environmental persistence and potential for bioaccumulation, warranting careful handling to prevent release.[3][4]
-
General Irritancy: Based on similar molecules, 1-Ethoxy-4-fluoro-2-methylbenzene should be presumed to be a skin, eye, and respiratory tract irritant.[2][5]
Inferred Hazard Profile:
| Hazard Type | Anticipated Risk | Rationale |
| Eye Contact | Causes serious eye irritation/damage.[1][6][7] | Common hazard for fluorinated aromatic compounds. |
| Skin Contact | Causes skin irritation.[1][2] | Common hazard for this chemical class. |
| Inhalation | May cause respiratory tract irritation.[2][5] | Vapors are likely to be irritating to mucous membranes. |
| Flammability | Combustible Liquid. | Aromatic ethers can be flammable; keep away from ignition sources.[6] |
| Reactivity | Potential for peroxide formation. | Characteristic of ethers; avoid prolonged storage after opening. |
Core Directive: Personal Protective Equipment (PPE)
A robust PPE strategy is your primary defense against chemical exposure. The following equipment is mandatory when handling 1-Ethoxy-4-fluoro-2-methylbenzene.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[8] They provide a complete seal around the eyes, protecting against splashes, vapors, and fumes.[9]
-
Enhanced Protection: For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[8][9]
Hand Protection
The selection of an appropriate glove is critical. Disposable nitrile gloves offer good splash protection against a wide range of chemicals and are a suitable starting point.[8][10] However, for prolonged or immersive contact, a more robust glove is necessary.
-
Causality: Aromatic and ether-containing solvents can degrade common glove materials. Nitrile provides a temporary barrier, but prolonged exposure can lead to permeation.
-
Protocol:
-
For incidental contact (e.g., splashes during transfer), use a standard disposable nitrile glove (minimum 4 mil thickness).
-
Inspect gloves for any signs of degradation or puncture before each use.[11]
-
If a splash occurs, remove the contaminated glove immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[11]
-
For extended handling, consult a glove manufacturer's chemical resistance guide. Materials like neoprene or butyl rubber often provide better resistance to aromatic compounds.[9][12]
-
Body Protection
A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from splashes.[8] Long pants and closed-toe, closed-heel shoes are mandatory to ensure full skin coverage.[8] Avoid synthetic clothing materials like polyester, which can melt in a fire.[8]
Respiratory Protection
All work with 1-Ethoxy-4-fluoro-2-methylbenzene must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[1][13]
-
Self-Validating System: The fume hood's function should be verified before starting work (e.g., checking the airflow monitor). This engineering control is the primary method for respiratory protection.
-
Contingency: If engineering controls are not feasible or fail, a NIOSH-approved respirator with an organic vapor cartridge would be required. Use of a respirator necessitates enrollment in a formal respiratory protection program, including fit testing and training.[8]
Operational and Disposal Plan
A systematic workflow minimizes risk and ensures procedural consistency.
Experimental Workflow
The following diagram outlines the essential steps for safely integrating this chemical into your workflow.
Caption: A three-phase workflow for safe chemical handling.
Disposal Protocol
As a fluorinated organic compound, 1-Ethoxy-4-fluoro-2-methylbenzene must be disposed of as hazardous waste. It is critical to segregate this waste stream to ensure proper treatment.
-
Waste Segregation: All materials contaminated with this chemical, including residual reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be placed in a dedicated "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated waste.
-
Container Management: The waste container must be made of a chemically resistant material, kept securely closed except when adding waste, and clearly labeled with its contents.[13]
-
Final Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal, managed by the Environmental Health & Safety (EHS) department.
The following decision process must be followed for all materials used in the procedure.
Caption: Waste segregation decision diagram.
Emergency Response
In case of accidental exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 1-Ethoxy-4-fluoro-2-methylbenzene, fostering a secure and productive research environment.
References
- Personal Protective Equipment | US EPA. (2025).
- Personal Protective Equipment (PPE). (n.d.).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- SAFETY DATA SHEET. (2025).
- How to Choose PPE for Chemical Work. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Understanding Solvents and PPE for Chemical Safety. (2025).
- SAFETY DATA SHEET. (2025).
- Webster, P. C. (n.d.). Fluorinated chemicals need stricter control. PMC - NIH.
- 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Merck Millipore. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009).
- Working with Hazardous Chemicals. (2009). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. (n.d.).
- 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS, 28987-44-2 Safety Data Sheets - ECHEMI. (n.d.).
- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Szabolcs, M., et al. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH.
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- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. Fluorinated chemicals need stricter control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. promain.co.uk [promain.co.uk]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. mcrsafety.com [mcrsafety.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. echemi.com [echemi.com]
- 14. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
